molecular formula C21H41NO5 B12525058 9-(3-Ethoxypropanamido)-16-hydroxyhexadecanoic acid CAS No. 833484-05-2

9-(3-Ethoxypropanamido)-16-hydroxyhexadecanoic acid

Cat. No.: B12525058
CAS No.: 833484-05-2
M. Wt: 387.6 g/mol
InChI Key: YVYKAOGZDSSNEY-UHFFFAOYSA-N
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Description

9-(3-Ethoxypropanamido)-16-hydroxyhexadecanoic acid is a complex organic compound with a unique structure that combines an amide group, a hydroxy group, and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Ethoxypropanamido)-16-hydroxyhexadecanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to start with the synthesis of 3-ethoxypropanoic acid, which can be achieved through the esterification of propanoic acid with ethanol. This intermediate is then reacted with hexadecanoic acid under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amidation reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-(3-Ethoxypropanamido)-16-hydroxyhexadecanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 9-(3-Ethoxypropanamido)-16-hydroxyhexadecanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, this compound can be used to study the interactions between amides and hydroxy groups with biological molecules. It may also serve as a model compound for understanding the behavior of similar natural products.

Medicine

In medicine, this compound has potential applications in drug development. Its structure can be modified to create new pharmaceuticals with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants and lubricants. Its unique properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 9-(3-Ethoxypropanamido)-16-hydroxyhexadecanoic acid involves its interaction with specific molecular targets. The amide and hydroxy groups can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. The long aliphatic chain allows for interactions with lipid membranes, potentially altering their properties.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxypropanoic acid: A simpler compound with similar functional groups but a shorter aliphatic chain.

    Hexadecanoic acid: A long-chain fatty acid without the amide and hydroxy groups.

    16-Hydroxyhexadecanoic acid: A compound with a similar aliphatic chain and hydroxy group but lacking the amide group.

Uniqueness

9-(3-Ethoxypropanamido)-16-hydroxyhexadecanoic acid is unique due to the combination of its functional groups and long aliphatic chain. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

CAS No.

833484-05-2

Molecular Formula

C21H41NO5

Molecular Weight

387.6 g/mol

IUPAC Name

9-(3-ethoxypropanoylamino)-16-hydroxyhexadecanoic acid

InChI

InChI=1S/C21H41NO5/c1-2-27-18-16-20(24)22-19(14-10-6-4-8-12-17-23)13-9-5-3-7-11-15-21(25)26/h19,23H,2-18H2,1H3,(H,22,24)(H,25,26)

InChI Key

YVYKAOGZDSSNEY-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)NC(CCCCCCCC(=O)O)CCCCCCCO

Origin of Product

United States

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